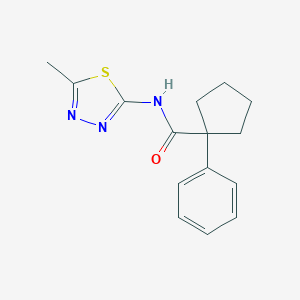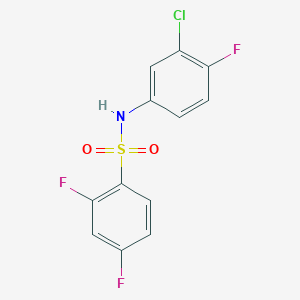
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroquinoline derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. Studies have demonstrated that this compound inhibits the production of inflammatory cytokines and reduces the formation of new blood vessels, which are essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Some of the future directions for research include the development of more efficient synthesis methods, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. Its potent anti-cancer activity, anti-inflammatory and anti-angiogenic effects make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its potential therapeutic applications and to overcome its limitations.
Métodos De Síntesis
The synthesis of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of N-(pyridin-3-yl)tetrahydroquinoline-6-carboxamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C16H17N3O3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-methylsulfonyl-N-pyridin-3-yl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-23(21,22)19-9-3-4-12-10-13(6-7-15(12)19)16(20)18-14-5-2-8-17-11-14/h2,5-8,10-11H,3-4,9H2,1H3,(H,18,20) |
Clave InChI |
HJPBPWFJYTWWRC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3 |
SMILES canónico |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)




![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)